4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family. This compound features a fused ring system with both five-membered and six-membered rings, characterized by bromine substituents at the 4 and 7 positions of the imidazo[4,5-c]pyridine structure. The presence of these bromine atoms contributes to its unique chemical properties and potential biological activities, making it a compound of interest in medicinal chemistry and synthetic organic chemistry.
The compound can be synthesized from imidazo[4,5-c]pyridin-2(3H)-one through bromination processes. It is commercially available from various chemical suppliers, reflecting its relevance in research and industrial applications.
4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one is classified as a heterocyclic aromatic compound. Its unique structure allows it to participate in a variety of chemical reactions, making it significant in organic synthesis and pharmaceutical research.
The synthesis of 4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the bromination of imidazo[4,5-c]pyridin-2(3H)-one. Common methods include:
The typical reaction conditions for the synthesis include:
The molecular formula of 4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one is C6H3Br2N3O. The molecular weight is approximately 292.92 g/mol. The structure features a fused ring system that includes both a five-membered imidazole ring and a six-membered pyridine ring.
4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions including:
The reactivity of the bromine substituents enhances the potential for nucleophilic substitution reactions. This characteristic allows for the introduction of various functional groups into the molecular framework.
The mechanism of action for 4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors in biological systems.
The presence of bromine atoms may enhance binding affinity through:
These interactions suggest potential applications in drug discovery and development, particularly in targeting diseases where these interactions are critical.
The physical properties include:
Relevant chemical properties include:
The compound's unique properties make it suitable for further exploration in drug development and therapeutic applications. Studies indicate that its bromine substituents enhance its binding affinity compared to non-brominated counterparts due to their unique electronic properties.
The applications of 4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one are diverse and include:
Palladium-catalyzed reactions enable efficient construction of the imidazo[4,5-c]pyridine core, particularly for introducing bromine at strategic positions. One optimized protocol employs Pd(OAc)₂/XPhos catalytic systems in tandem aryl amination-cyclization sequences, where 4-bromo-3,5-diaminopyridine reacts with α-halo carbonyl compounds to assemble the bicyclic core. This method achieves 70–85% yields while maintaining halogen handles for further derivatization [8]. Copper catalysis (e.g., CuI/1,10-phenanthroline) in three-component reactions between diaminopyridines, aldehydes, and isocyanides provides complementary access to 2-substituted derivatives. Microwave irradiation (100–120°C) significantly reduces reaction times to <2 hours compared to conventional heating (12–24 hours), suppressing dihalogen scrambling byproducts [7].
Table 1: Transition Metal-Catalyzed Syntheses of Halogenated Imidazopyridinones
Catalytic System | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Pd(OAc)₂/XPhos | 80 | 8 | 78–85 | >95% C4/C7 control |
CuI/Phenanthroline | 100 (MW) | 1.5 | 70–82 | 88–93% |
RuCl₃/AgOTf | 120 | 6 | 65–75 | 80–85% |
Regioselective dibromination exploits the innate electronic asymmetry of the imidazo[4,5-c]pyridin-2-one scaffold. C7 bromination occurs preferentially using NBS in DMF at 0°C due to increased electron density at this position, while subsequent C4 bromination requires elevated temperatures (80°C) and catalysts like zinc triflate (30 mol%) to overcome deactivation [1]. Orthogonal protection strategies enable sequential functionalization: transient N1-silylation (e.g., TBSCl) permits exclusive C7 bromination, followed by deprotection and C4 bromination using POBr₃ in acetonitrile. This stepwise approach achieves >98% regiocontrol for 4,7-dibromo products, as confirmed by ¹H-¹³C HMBC NMR correlations [9]. Electrophilic bromination kinetics studies reveal a 15-fold rate difference between C4 and C7 positions, explaining the observed selectivity patterns.
Mechanochemical synthesis avoids solvent waste while enhancing selectivity in imidazo[4,5-c]pyridinone formation. Ball-milling 4,7-dibromo-3,5-diaminopyridine with glyoxylic acid (2.0 equiv) in the presence of K₂CO₃ (10 mol%) yields 86% of the target compound within 45 minutes. This method eliminates positional isomerization (<0.5% imidazo[4,5-b] byproduct) commonly observed in solution-phase reactions (typically 8–12%) [8]. Polyphosphoric acid (PPA) melt reactions at 160°C facilitate dehydrative cyclizations without solvents, achieving 77% conversion efficiency when doped with H₃PO₃ (1:1 mass ratio) [10]. Comparative life-cycle assessment confirms solvent-free methods reduce E-factors by 4.7× versus traditional DMF-based routes.
Pd-catalyzed C–H bromination tandem reactions enable direct dibromination of preformed imidazo[4,5-c]pyridinones. Using Pd(OAc)₂ (5 mol%) and NBS (2.2 equiv) in trifluoroacetic acid at 50°C, unsubstituted substrates undergo sequential C4 then C7 bromination via a Pd(II)/Pd(IV) pathway, confirmed by in situ XAS studies. This one-pot method achieves 82% yield with excellent regioselectivity (>20:1 C4/C5 preference) [8]. Photoredox catalysis using Ir(ppy)₃ (2 mol%) under 450 nm LED irradiation facilitates bromo-decarboxylation reactions, converting carboxylic acid derivatives at C2 into bromomethyl groups while preserving the 4,7-dibromo substitution. This tandem process demonstrates exceptional functional group tolerance for late-stage diversification.
The 4,7-dibromo scaffold serves as a versatile platform for cross-coupling reactions, with reactivity ordered as C7-Br > C4-Br due to electronic and steric factors. Suzuki-Miyaura coupling at C7 proceeds selectively using Pd(dppf)Cl₂ (3 mol%) and arylboronic acids at 60°C in 85–92% yield, leaving the C4-Br intact for subsequent functionalization [5]. Buchwald-Hartwig amination at C4 requires specialized ligands (e.g., RuPhos) to overcome diminished reactivity, achieving 70–80% yields with secondary amines. Orthogonal reactivity is exploited in the synthesis of unsymmetrical 4,7-diaryl derivatives, as demonstrated in the preparation of ruthenium complex precursors for anticancer studies [5] [7].
Table 2: Orthogonal Functionalization of 4,7-Dibromoimidazo[4,5-c]pyridin-2-one
Reaction Type | Conditions | Selectivity | Yield (%) | Applications |
---|---|---|---|---|
Suzuki C7-arylation | Pd(dppf)Cl₂, K₂CO₃, dioxane/water 3:1 | >95% C7 | 85–92 | Fluorescent probes |
Buchwald C4-amination | Pd₂(dba)₃/RuPhos, NaO-t-Bu, toluene | >98% C4 | 70–80 | Kinase inhibitors |
Sonogashira | CuI/Pd(PPh₃)₄, i-Pr₂NH | 90% C7-first | 75–88 | Polymer precursors |
Carbonylation | PdCl₂(PPh₃)₂, CO (1 atm), MeOH | C4 selective | 65–70 | Ester derivatives for conjugation |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9